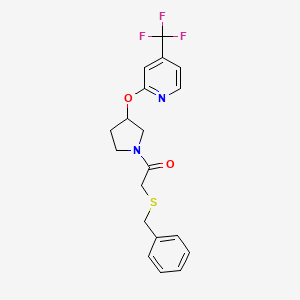

2-(Benzylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(Benzylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone" is a multifaceted molecule that incorporates several functional groups and structural motifs, including a pyrrolidinyl group, a benzylthio moiety, and a trifluoromethylpyridinyl group. While the specific compound is not directly discussed in the provided papers, they do offer insights into related pyrrole derivatives and their synthesis, structural characterization, and properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-component reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, as described in one of the studies . This suggests that the synthesis of the compound may also involve a multi-step process, potentially utilizing similar catalytic methods to construct the pyrrole core and then introducing the various substituents in subsequent steps.

Molecular Structure Analysis

Structural characterization of pyrrole derivatives is typically achieved through spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), are also employed to predict spectral and geometrical data, which often show high correlation with experimental data . For the compound , similar methods would likely be used to elucidate its molecular structure and confirm the positions of the substituents.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For example, devinylation and trifluoroacetylation have been used to modify the structure of pyrrole compounds, yielding different products with altered properties . The presence of a trifluoromethyl group in the compound of interest suggests that it may also be amenable to reactions that introduce or modify such electron-withdrawing groups, potentially affecting the compound's reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be quite diverse. The electrochemical study of one such compound showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . Optical properties, such as absorption and emission spectra, are also of interest, with some pyrroles exhibiting promising features for applications in fluorescence and nonlinear optics . The compound , with its trifluoromethyl and benzylthio groups, may exhibit unique electrochemical and optical properties that could be explored for various applications.

Scientific Research Applications

Cycloaddition Reactions

The study by Sosnovskikh et al. (2014) discusses the cycloaddition reactions of chromones with azomethine ylides to produce pyrrolidines and dipyrrolidines. This research could suggest that the compound may also participate in cycloaddition reactions due to the presence of a pyrrolidinyl group, potentially leading to novel heterocyclic structures (Sosnovskikh et al., 2014).

Electropolymerization

Research by Sotzing et al. (1996) on the electropolymerization of bis(pyrrol-2-yl) arylenes indicates that compounds containing pyrrolidinyl groups could be used in the synthesis of conducting polymers. This suggests potential applications in material science, particularly in the development of new conducting polymers (Sotzing et al., 1996).

Ketone Synthesis

Keumi et al. (1988) presented a method for ketone synthesis using 2-(trifluoromethylsulfonyloxy)pyridine, which could imply that the trifluoromethyl and pyridinyl groups in the target compound may facilitate reactions related to ketone or aromatic ketone synthesis (Keumi et al., 1988).

Hydrocarbon Oxygenation

A study by Shul’pin et al. (2012) on hydrocarbon oxygenation using oxone catalysis could indicate potential oxidative applications for the compound, given its structural components that may favor electron transfer and oxidation reactions (Shul’pin et al., 2012).

Photoadducts and Cycloaddition

Research by Shimo et al. (1987) on the photoadducts of pyrones with chloroethylenes and their dehydrochlorination could suggest that the compound might be involved in similar photochemical reactions or cycloadditions, given its reactive functional groups (Shimo et al., 1987).

properties

IUPAC Name |

2-benzylsulfanyl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O2S/c20-19(21,22)15-6-8-23-17(10-15)26-16-7-9-24(11-16)18(25)13-27-12-14-4-2-1-3-5-14/h1-6,8,10,16H,7,9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMXUDAGRZHVAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3014289.png)

![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B3014294.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014299.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/no-structure.png)

![Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate](/img/structure/B3014302.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B3014303.png)